molecular formula C18H19F2N3O3S B2442327 N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946303-54-4

N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2442327
CAS No.: 946303-54-4
M. Wt: 395.42
InChI Key: XMEZJTDEXNZZSU-UHFFFAOYSA-N
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Description

N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine.

    Introduction of the 3,4-difluorophenyl group: This step may involve a nucleophilic substitution reaction where a difluorobenzene derivative is introduced.

    Attachment of the morpholino and thiophenyl groups: These groups can be introduced through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: As a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3,4-difluorophenyl)-N2-(2-piperidino-2-(thiophen-3-yl)ethyl)oxalamide
  • N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(furan-3-yl)ethyl)oxalamide

Uniqueness

N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is unique due to the presence of both the morpholino and thiophenyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O3S/c19-14-2-1-13(9-15(14)20)22-18(25)17(24)21-10-16(12-3-8-27-11-12)23-4-6-26-7-5-23/h1-3,8-9,11,16H,4-7,10H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEZJTDEXNZZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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